![molecular formula C22H27N5O2S2 B2921407 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 899950-49-3](/img/structure/B2921407.png)
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H27N5O2S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antihistaminic Potential
Beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, such as 2-phenyl/methyl-3,4-dihydro-4-oxoquinazolin-3-yl, have been synthesized and tested for in vitro antihistaminic activity using the isolated guinea pig ileum method. These compounds showed correlations between their structural and electronic features and antihistaminic activity, highlighting the potential of quinazolinone derivatives in antihistaminic drug development (A. R. Rao & V. Reddy, 1994).
Antitumor Activity
Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones have been synthesized and evaluated for in vitro antitumor and cardiotoxicity assays. The study found a strong dependence of potency on the position of substitution on the anthracene nucleus, with certain compounds showing higher potency and lower cardiotoxicity, suggesting the value of such structures in cancer therapy (S. M. Sami et al., 1995).
Synthesis as Key Intermediates
Compounds related to the query have been synthesized as key intermediates for anti-cancer drugs, highlighting the importance of quinazolinone derivatives in drug synthesis and development for targeting specific enzymes or pathways involved in cancer (Cao Sheng-li, 2004).
properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S2/c1-14-8-9-16-18(12-14)31-21(23-16)24-19(28)13-30-20-15-6-4-5-7-17(15)27(22(29)25-20)11-10-26(2)3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBFUYTZZTXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCCC4)CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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